

Comparative Performance of Anti-Mouse TIM-2 Antibodies in Immunological Research

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Compound of Interest

Compound Name: *Anti-Mouse TIM-2 Antibody
(RMT2-29)*

Cat. No.: *B12363076*

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This guide provides a comparative analysis of commercially available anti-mouse T-cell immunoglobulin and mucin domain-2 (TIM-2) antibodies, with a focus on clones RMT2-25 and RMT2-14. While the user inquired about the RMT2-29 clone, a comprehensive literature search yielded limited published data for this specific antibody. Therefore, this guide focuses on the well-characterized RMT2-25 and RMT2-14 clones to provide researchers with valuable comparative data for selecting the appropriate reagent for their experimental needs.

Introduction to TIM-2

T-cell immunoglobulin and mucin domain-2 (TIM-2) is a type I transmembrane protein predominantly expressed on activated T helper 2 (Th2) cells and B cells in mice. It plays a crucial role in regulating immune responses. TIM-2 acts as a negative regulator of Th2-mediated immunity and has been implicated in the modulation of autoimmune diseases and allergic responses. Its ligands include Semaphorin 4A (Sema4A), which can influence T-cell activation and differentiation.

Comparative Analysis of Anti-Mouse TIM-2 Antibody Clones

The following tables summarize the available quantitative data from published studies using the RMT2-25 and RMT2-14 anti-mouse TIM-2 antibody clones. These studies highlight the functional effects of these antibodies in various in vitro and in vivo immunological assays.

Table 1: In Vitro Functional Performance of Anti-Mouse TIM-2 Antibodies

Parameter	Antibody Clone	Concentration	Cell Type	Assay	Key Findings	Reference
B Cell Proliferation	RMT2-25	10 µg/mL	Splenic B cells	[³ H]Thymidine incorporation	Significantly enhanced proliferation of B cells stimulated with anti-IgM, anti-CD40, and IL-4.	Kawamoto et al., 2011
RMT2-14	10 µg/mL	Splenic B cells	[³ H]Thymidine incorporation	Enhanced proliferation of stimulated B cells, with a less pronounced effect compared to RMT2-25.	Kawamoto et al., 2011	
Antibody Production	RMT2-25	10 µg/mL	Splenic B cells	ELISA	Significantly increased production of IgG1, IgG2a, IgG2b, and IgG3 in stimulated B cell cultures.	Kawamoto et al., 2011
RMT2-14	10 µg/mL	Splenic B cells	ELISA	Increased production	Kawamoto et al., 2011	

of IgG isotypes, though to a lesser extent than RMT2-25.						
Cytokine Production	RMT2-14	Not specified	Bone Marrow-Derived Mast Cells (BMMCs)	ELISA	Did not significantly affect the production of IL-4, IL-6, or IL-13 from IgE-sensitized and antigen-stimulated BMMCs.	Nakae et al., 2007

Table 2: In Vivo Performance in a Collagen-Induced Arthritis (CIA) Model

Parameter	Antibody Clone	Dosing Regimen	Mouse Strain	Key Findings	Reference
Arthritis Severity	RMT2-25	100 μ g/mouse , i.p. on days 0, 2, and 4 post-immunization	DBA/1J	Significantly exacerbated the clinical and histological signs of arthritis.	Kawamoto et al., 2011
Anti-Collagen Antibody Titer	RMT2-25	100 μ g/mouse , i.p. on days 0, 2, and 4 post-immunization	DBA/1J	Significantly increased serum levels of anti-type II collagen IgG1 and IgG2a antibodies.	Kawamoto et al., 2011

Experimental Protocols

In Vitro B Cell Stimulation Assay (Kawamoto et al., 2011)

- **Cell Isolation:** Splenic B cells were purified from DBA/1J mice using magnetic-activated cell sorting (MACS) with anti-CD19 microbeads.
- **Cell Culture:** Purified B cells were cultured at a density of 2×10^5 cells/well in 96-well plates.
- **Stimulation:** Cells were stimulated with anti-IgM antibody (10 μ g/mL), anti-CD40 antibody (1 μ g/mL), and IL-4 (10 ng/mL) in the presence or absence of anti-mouse TIM-2 antibodies (RMT2-25 or RMT2-14, 10 μ g/mL) or control rat IgG.
- **Proliferation Assay:** After 48 hours of culture, cells were pulsed with 1 μ Ci of [3 H]thymidine for the final 8 hours. Thymidine incorporation was measured using a liquid scintillation counter.
- **Antibody Production Assay:** Culture supernatants were collected after 7 days of culture, and the concentrations of different immunoglobulin isotypes were determined by ELISA.

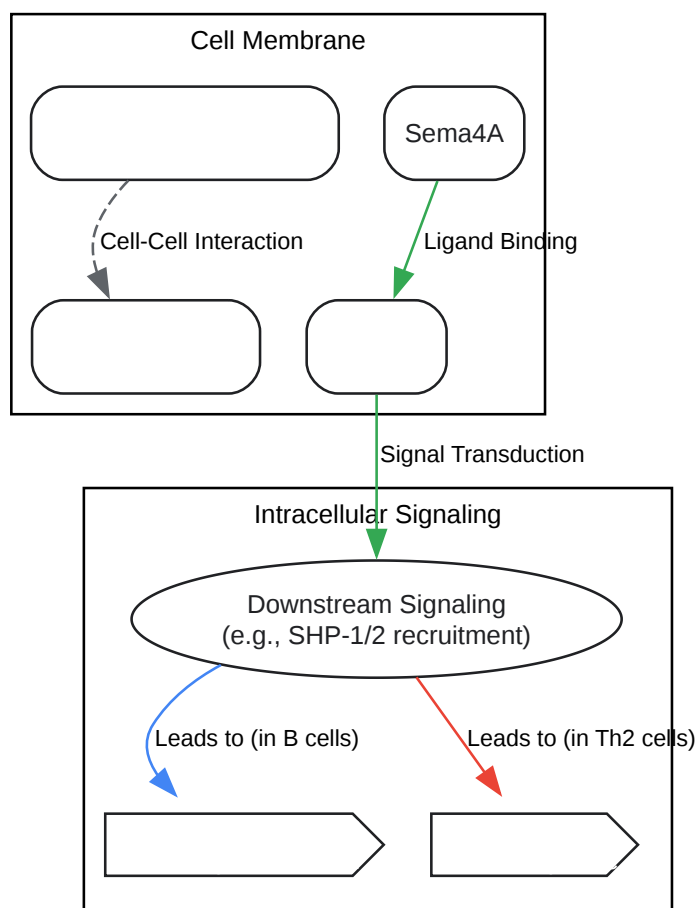
Flow Cytometry for TIM-2 Expression (Nakae et al., 2007)

- Cell Preparation: Bone marrow-derived mast cells (BMMCs) were cultured for at least 3 weeks in the presence of IL-3.
- Staining: Cells were incubated with a phycoerythrin (PE)-conjugated anti-mouse TIM-2 antibody (clone RMT2-14) or a PE-conjugated isotype control antibody.
- Analysis: Stained cells were analyzed using a FACSCalibur flow cytometer and CellQuest software.

Signaling Pathways and Experimental Workflows

TIM-2 Signaling Pathway

The following diagram illustrates the known signaling pathway of TIM-2 in immune cells. Ligation of TIM-2 by its ligand, such as Sema4A, on antigen-presenting cells can lead to the recruitment of intracellular signaling molecules that ultimately modulate T cell and B cell responses. In Th2 cells, TIM-2 signaling is generally considered inhibitory, leading to a dampening of Th2-mediated immune responses. However, in B cells, engagement of TIM-2 by agonistic antibodies like RMT2-25 can enhance proliferation and antibody production.

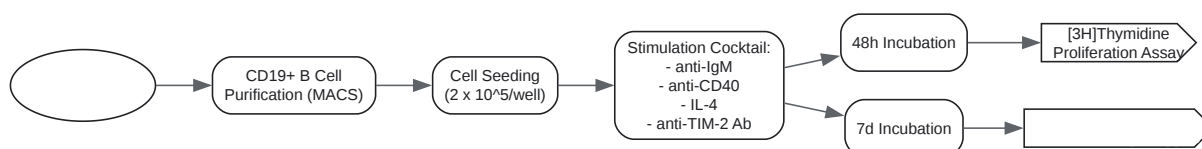


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Caption: A simplified diagram of the TIM-2 signaling pathway.

Experimental Workflow for In Vitro B Cell Stimulation

The following diagram outlines the key steps in the in vitro B cell stimulation experiment described by Kawamoto et al. (2011) to assess the functional effects of anti-TIM-2 antibodies.



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Caption: Experimental workflow for in vitro B cell stimulation assay.

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